

# An In-depth Technical Guide to the Intellectual Property and Patents of Benzgalantamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Benzgalantamine (marketed as ZUNVEYL®), also known as ALPHA-1062, is a new chemical entity and a prodrug of galantamine, a well-established acetylcholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia of the Alzheimer's type. Developed by Alpha Cognition Inc., Benzgalantamine is designed as a delayed-release oral tablet to mitigate the gastrointestinal side effects associated with immediate-release galantamine formulations, thereby potentially improving patient compliance and therapeutic outcomes.[1][2] [3] This guide provides a detailed overview of the core intellectual property, patented technology, and key experimental data underpinning Benzgalantamine.

# **Core Intellectual Property Landscape**

The intellectual property portfolio for **Benzgalantamine** is robust, primarily focusing on its unique formulation and specific solid-state forms. This strategy provides multiple layers of protection, extending market exclusivity.

# **Composition of Matter and Formulation Patents**

The cornerstone of **Benzgalantamine**'s intellectual property is the patent family covering its novel, pH-dependent, delayed-release tablet formulation. This technology is designed to







bypass the stomach and release the prodrug in the small intestine, where the pH is 5.5 and above.[4][5] This targeted release is crucial for reducing gastrointestinal adverse events.[2]

A secondary but significant layer of protection comes from patents covering specific crystalline solid forms (polymorphs) of **Benzgalantamine** gluconate. These patents protect the distinct physical properties of the active pharmaceutical ingredient (API) which are critical for stability, manufacturing, and bioavailability.



| Patent / Application<br>No.                         | Title                                                             | Key Focus                                                                                                                                                                                               | Anticipated Expiration |
|-----------------------------------------------------|-------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------|
| US 12,208,167 B1<br>(Application No.<br>18/434,155) | Coated Tablets for pH-<br>Dependent Release of<br>Benzgalantamine | Claims a pharmaceutical tablet with a core containing Benzgalantamine and an enteric coating configured to dissolve at pH 5.5 and above. This is the core patent for the ZUNVEYL® formulation.[4][5][6] | 2044[6][7]             |
| US 11,795,176 B2                                    | Solid Forms of<br>ALPHA-1062<br>Gluconate                         | Protects a specific crystalline solid form of Benzgalantamine gluconate, designated "Form A," characterized by specific peaks in its powder X-ray diffraction (PXRD) pattern.[8]                        | 2042[9]                |
| US 12,157,743                                       | Solid Forms of Alpha-<br>1062 Gluconate                           | Covers "Form C," another distinct crystalline solid form of Benzgalantamine gluconate, providing further protection on the solid-state chemistry of the API.                                            | >2041                  |

# **Key Patent Claims Analysis (US 12,208,167 B1)**

The primary claims of this patent revolve around the functional characteristics of the enteric coating and the resulting dissolution profile.



- Composition Claim: A pharmaceutical composition in the form of a tablet, comprising a tablet
  core (containing Benzgalantamine or a salt thereof) and an enteric coating that dissolves at
  a pH of 5.5 and above.[4][6]
- Dissolution Profile Claim: The composition exhibits specific dissolution properties critical to its function:
  - Acid Resistance: At most 5% to 10% of Benzgalantamine is dissolved after 120 minutes in an acidic medium (pH 1.2).[4]
  - Targeted Release: At least 80% of Benzgalantamine is released after 45 to 60 minutes in a buffered medium at a pH of 5.5 or 6.8.[4]
- Formulation Components: The patent also covers embodiments where the tablet core includes specific excipients like binders (e.g., microcrystalline cellulose), lubricants (e.g., sodium stearyl fumarate), and is further coated with a film like Opadry before the application of the enteric coating.[4][5]

## **Mechanism of Action & Pharmacokinetics**

The therapeutic action of **Benzgalantamine** is predicated on its conversion to its active moiety, galantamine. The patented formulation modifies the pharmacokinetic profile to enhance tolerability.





Click to download full resolution via product page

Caption: Benzgalantamine's journey from oral administration to CNS effect.



# **Clinical and Experimental Data**

The approval of **Benzgalantamine** was granted via the 505(b)(2) regulatory pathway, leveraging the established safety and efficacy of galantamine. The key clinical studies were designed to demonstrate bioequivalence to existing galantamine formulations.[3]

# **Pharmacokinetic Data Summary**

The following tables summarize the key pharmacokinetic parameters from the pivotal bioequivalence studies. The analyte measured in plasma was galantamine.

Table 1: Steady-State Bioequivalence vs. Galantamine ER (Study ALPHA-1062-03)

| Parameter                                                                                        | Benzgalantamin<br>e<br>(ZUNVEYL®) <b>5</b><br><b>mg Twice Daily</b> | Galantamine ER (Razadyne® ER)8 mg Once Daily | Geometric Mean Ratio (%) (90% Confidence Interval) | Bioequivalence<br>Outcome     |
|--------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|----------------------------------------------|----------------------------------------------------|-------------------------------|
| AUCss                                                                                            | ~107% of<br>Reference                                               | 100%<br>(Reference)                          | 107%                                               | Achieved                      |
| Cmax,ss                                                                                          | ~127% of<br>Reference                                               | 100%<br>(Reference)                          | 126.88% (120.62<br>- 133.47)                       | Not Achieved<br>(Higher Cmax) |
| Data sourced<br>from FDA Clinical<br>Pharmacology<br>Review and<br>company press<br>releases.[2] |                                                                     |                                              |                                                    |                               |

Table 2: Single-Dose Bioequivalence vs. Galantamine IR (Fed State)



| Parameter                                                    | Benzgalantamin<br>e<br>(ZUNVEYL®) <b>5</b><br><b>mg</b> | Galantamine<br>IR <b>4 mg</b> | Geometric Mean Ratio (%) (90% Confidence Interval) | Bioequivalence<br>Outcome |
|--------------------------------------------------------------|---------------------------------------------------------|-------------------------------|----------------------------------------------------|---------------------------|
| AUC                                                          | Equivalent to<br>Reference                              | 100%<br>(Reference)           | Met criteria                                       | Achieved                  |
| Cmax                                                         | Equivalent to<br>Reference                              | 100%<br>(Reference)           | Met criteria                                       | Achieved                  |
| Data sourced<br>from FDA Clinical<br>Pharmacology<br>Review. |                                                         |                               |                                                    |                           |

Table 3: Key Tolerability Finding

| Metric                        | Observation                                                                                                                       | Source               |
|-------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|----------------------|
| Gastrointestinal Side Effects | ≥90% reduction in GI side effects (nausea, vomiting, diarrhea) compared to existing galantamine treatments in Phase 1 studies.[1] | Alpha Cognition Inc. |
| Adverse Events in BE Studies  | In the four bioequivalence<br>studies, GI-related adverse<br>events occurred in less than<br>2% of participants.[2]               | FDA Filing Data      |

# **Experimental Protocols**

While complete, detailed internal protocols are proprietary, the design of the key bioequivalence studies has been publicly disclosed.



# Protocol: Steady-State Bioequivalence Study (ALPHA-1062-03)

- Objective: To compare the steady-state pharmacokinetic profile of Benzgalantamine delayed-release tablets with galantamine hydrobromide extended-release (ER) capsules.
- Design: A randomized, open-label, two-treatment, two-period crossover study.[2]
- Subjects: 40 healthy adult volunteers.[2]
- Treatment Arms:
  - Test: Benzgalantamine (ALPHA-1062) 5 mg tablets, administered twice daily for 7 days.
     [2]
  - Reference: Galantamine hydrobromide 8 mg ER capsules, administered once daily for 7 days.[2]
- Washout Period: A 1-week washout period separated the two treatment periods.[2]
- Pharmacokinetic Sampling: Serial blood samples were collected over a 24-hour period at steady state (Day 7) to determine plasma concentrations of galantamine.
- Bioanalytical Method: (Assumed) Validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for the quantification of galantamine in plasma, as is standard for such studies.
- Endpoints:
  - Primary: Area under the plasma concentration-time curve at steady state (AUCss) and maximum plasma concentration at steady state (Cmax,ss).
  - Secondary: Safety and tolerability.





Click to download full resolution via product page

**Caption:** Workflow for the steady-state crossover bioequivalence study.



## Conclusion

The intellectual property surrounding **Benzgalantamine** is strategically constructed to protect its core innovation: a delayed-release formulation that improves the tolerability of galantamine. The key patents, US 12,208,167 B1 and those covering its crystalline forms, provide market exclusivity until 2044. Clinical data robustly supports the bioequivalence of **Benzgalantamine** to existing galantamine formulations in terms of systemic exposure (AUC) while demonstrating a significant reduction in gastrointestinal side effects. This combination of a strong patent portfolio and compelling clinical differentiation positions **Benzgalantamine** as a valuable therapeutic alternative in the management of Alzheimer's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Zunveyl (benzgalantamine) / Alpha Cognition [delta.larvol.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Clinical Studies ZUNVEYL is the first and only FDA-approved acetylcholinesterase inhibitor to utilize prodrug enteric-coated, delayed-release technology. [zunveyl.com]
- 4. US12208167B1 Coated tablets for pH-dependent release of benzgalantamine Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Coated tablets for pH-dependent release of benzgalantamine Patent US-12208167-B1 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biospace.com [biospace.com]
- 8. WO2022150917A1 Solid forms of alpha-1062 gluconate Google Patents [patents.google.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Intellectual Property and Patents of Benzgalantamine]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b608969#benzgalantamine-intellectual-property-and-patents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com